![molecular formula C10H9F3O3 B3041730 Ethyl 2,4,5-trifluoro-3-methoxybenzoate CAS No. 351354-45-5](/img/structure/B3041730.png)
Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Overview
Description
Ethyl 2,4,5-trifluoro-3-methoxybenzoate is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol. It is derived from 2,4,5-Trifluoro-3-methoxybenzoic acid .
Molecular Structure Analysis
The linear formula of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, is HC6F3(OCH3)CO2H . The SMILES string representation is COc1c(F)c(F)cc(C(O)=O)c1F .Physical And Chemical Properties Analysis
The melting point of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, is 105-112 °C . Other physical and chemical properties of this compound are not detailed in the available resources.Mechanism of Action
Ethyl 2,4,5-trifluoro-3-methoxybenzoate acts as an inhibitor of cholinesterases and acetylcholinesterases by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential therapeutic benefits for various diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2,4,5-trifluoro-3-methoxybenzoate in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at very low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Ethyl 2,4,5-trifluoro-3-methoxybenzoate. One area of interest is its potential as a drug candidate for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for various diseases such as cancer and cardiovascular disease. More research is needed to determine its mechanisms of action and potential therapeutic benefits in these areas. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research due to its potent enzyme-inhibiting properties and potential therapeutic benefits. Further research is needed to fully understand its mechanisms of action and potential applications in various diseases.
Scientific Research Applications
Ethyl 2,4,5-trifluoro-3-methoxybenzoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of various enzymes, including cholinesterases and acetylcholinesterases. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the central nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic benefits for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2,4,5-trifluoro-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-3-16-10(14)5-4-6(11)8(13)9(15-2)7(5)12/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYRSUEOKXKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212793 | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351354-45-5 | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351354-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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